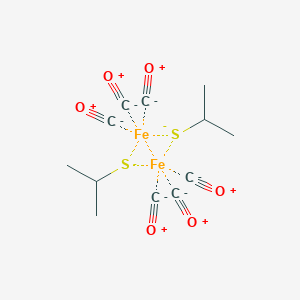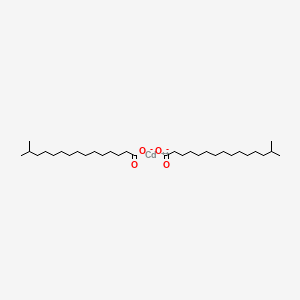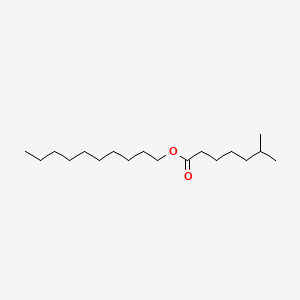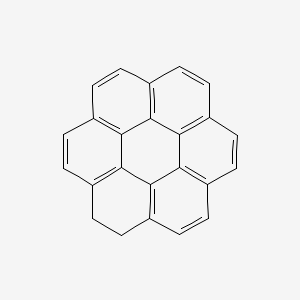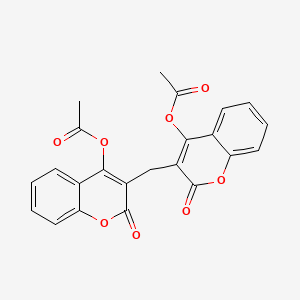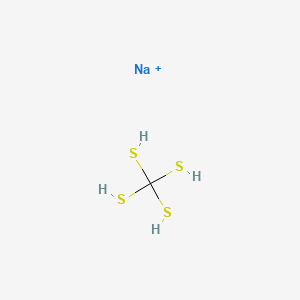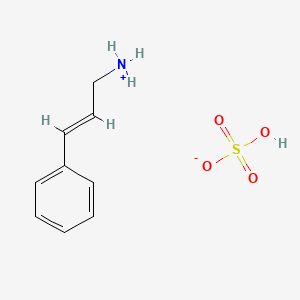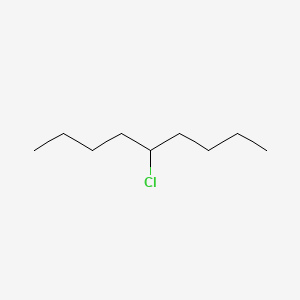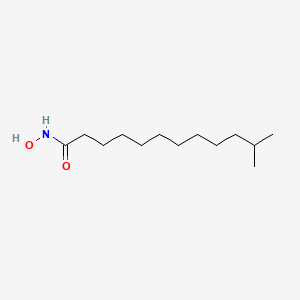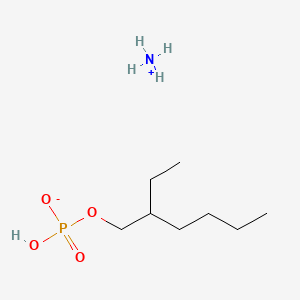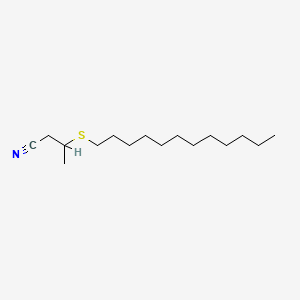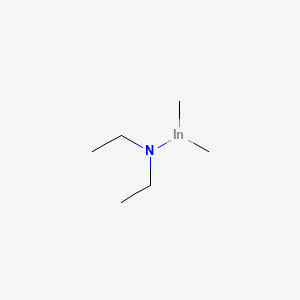
(Diethylamine)dimethylindium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diethylamine)dimethylindium is an organometallic compound with the molecular formula C6H16InN It is a coordination complex where the indium atom is bonded to two methyl groups and one diethylamine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamine)dimethylindium typically involves the reaction of diethylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive indium compound. The general reaction can be represented as follows:
In(CH3)2Cl+HNEt2→In(CH3)2(NEt2)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Diethylamine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides or other higher oxidation state species.
Substitution: The diethylamine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form indium hydroxides and release diethylamine.
Common Reagents and Conditions
Oxidizing agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used for oxidation reactions.
Substitution reagents: Various ligands, such as triphenylphosphine or pyridine, can be used for substitution reactions.
Hydrolysis conditions: Water or aqueous solutions can induce hydrolysis.
Major Products
Oxidation products: Indium oxides or other higher oxidation state compounds.
Substitution products: New coordination complexes with different ligands.
Hydrolysis products: Indium hydroxides and diethylamine.
Aplicaciones Científicas De Investigación
(Diethylamine)dimethylindium has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of advanced materials, such as semiconductors and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (Diethylamine)dimethylindium involves its ability to coordinate with various ligands and undergo redox reactions. The indium center can interact with different molecular targets, influencing their chemical reactivity and stability. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylindium chloride: Similar in structure but lacks the diethylamine ligand.
Triethylindium: Contains three ethyl groups instead of two methyl groups and one diethylamine ligand.
Diethylamine: A simple amine that can act as a ligand in various coordination complexes.
Uniqueness
(Diethylamine)dimethylindium is unique due to the presence of both methyl groups and a diethylamine ligand, which imparts distinct electronic and steric properties. This combination allows for specific reactivity and applications that are not achievable with other similar compounds.
Propiedades
Número CAS |
94236-82-5 |
|---|---|
Fórmula molecular |
C6H16InN |
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
N-dimethylindiganyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10N.2CH3.In/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1 |
Clave InChI |
CQSHJUMYBSTBNR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[In](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


